Henicosa-6,9,12,15,18-pentaynoic acid Henicosa-6,9,12,15,18-pentaynoic acid
Brand Name: Vulcanchem
CAS No.: 1797024-23-7
VCID: VC0114339
InChI: InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23)
SMILES: CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O
Molecular Formula: C21H22O2
Molecular Weight: 306.405

Henicosa-6,9,12,15,18-pentaynoic acid

CAS No.: 1797024-23-7

Cat. No.: VC0114339

Molecular Formula: C21H22O2

Molecular Weight: 306.405

* For research use only. Not for human or veterinary use.

Henicosa-6,9,12,15,18-pentaynoic acid - 1797024-23-7

Specification

CAS No. 1797024-23-7
Molecular Formula C21H22O2
Molecular Weight 306.405
IUPAC Name henicosa-6,9,12,15,18-pentaynoic acid
Standard InChI InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23)
Standard InChI Key KMNMRYLHBIALLG-UHFFFAOYSA-N
SMILES CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Henicosa-6,9,12,15,18-pentaynoic acid is identified by the CAS registry number 1797024-23-7 and possesses the molecular formula C₂₁H₂₂O₂ . The compound is classified as a polyacetylenic fatty acid derivative, featuring a 21-carbon chain with five internal triple bonds and a terminal carboxylic acid functional group . The systematic IUPAC name correctly identifies the positions of the acetylenic bonds within the carbon framework .

Structural Representation

The molecular structure consists of a linear carbon chain with triple bonds at positions 6, 9, 12, 15, and 18, counting from the carboxylic acid terminus . The canonical SMILES notation for this compound is CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O, which encodes the specific arrangement of atoms and bonds within the molecule . The InChI representation provides a standardized chemical identifier: InChI=1S/C21H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2,5,8,11,14,17-20H2,1H3,(H,22,23) .

Molecular Architecture

Physical and Chemical Properties

Solubility and Partition Coefficient

The compound exhibits solubility in common organic solvents including chloroform, dichloromethane, and ethyl acetate, which is consistent with its predominantly hydrophobic character . Its calculated XLogP3-AA value of 4.9 confirms its lipophilic nature, suggesting limited water solubility and preferential partitioning into nonpolar environments . This property has implications for its handling in laboratory settings and potential biological applications.

Structural Parameters and Functional Groups

PropertyValueReference
Molecular FormulaC₂₁H₂₂O₂
Molecular Weight306.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
XLogP3-AA4.9
Exact Mass306.161979940 Da

The presence of one hydrogen bond donor (the carboxylic acid hydroxyl group) and two hydrogen bond acceptors (the carbonyl oxygen and hydroxyl oxygen) provides potential sites for intermolecular interactions . The compound's four rotatable bonds contribute to a degree of conformational flexibility, primarily localized in the saturated portions of the carbon chain .

Comparative Analysis with Structural Analogs

Relationship to Other Polyunsaturated Compounds

Henicosa-6,9,12,15,18-pentaynoic acid belongs to a broader family of polyunsaturated fatty acids and derivatives, though it is distinguished by its acetylenic (triple bond) nature rather than olefinic (double bond) unsaturation. Several structural analogs appear in the chemical literature:

Tabular Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCID/Reference
Henicosa-6,9,12,15,18-pentaynoic acidC₂₁H₂₂O₂306.4 g/molFive triple bonds at positions 6,9,12,15,18124519611
Henicosa-6,9,12,15,18-pentaenoic acidC₂₁H₃₂O₂316.5 g/molFive double bonds instead of triple bonds54164269
Henicosa-5,9,12,15,18-pentaenoic acidC₂₁H₃₂O₂316.5 g/molDifferent position of first unsaturation (C5 vs C6)153466443
Henicosa-3,6,9,12,15,18-hexaeneC₂₁H₃₂Not providedSix double bonds, no carboxylic acid group
Henicosa-6,9,12,15,18-pentayn-1-olC₂₁H₂₄O292.41Terminal alcohol instead of carboxylic acid84456-77-9

These structural variations lead to significant differences in physical properties, reactivity profiles, and potential applications. The pentaynoic acid contains approximately 10 fewer hydrogen atoms than its pentaenoic counterpart due to the different hybridization states of the carbon atoms involved in the unsaturations .

Synthetic Considerations and Production

Precursors and Building Blocks

Applications and Research Significance

Utility in Organic Synthesis

Henicosa-6,9,12,15,18-pentaynoic acid is described as "a compound useful in organic synthesis," indicating its potential role as a building block or intermediate in the construction of more complex molecular architectures . The five acetylenic moieties provide sites for diverse chemical transformations, including:

  • Cycloaddition reactions (e.g., azide-alkyne cycloadditions)

  • Reduction to the corresponding olefins or alkanes

  • Metal-catalyzed cross-coupling reactions

  • Coordination to transition metals

Comparison with Polyunsaturated Fatty Acids

Structural and Functional Distinctions

Unlike conventional polyunsaturated fatty acids containing olefinic (double bond) unsaturations, the pentaynoic acid features acetylenic (triple bond) linkages that impart distinctive structural and electronic properties . The linear geometry of the triple bonds creates a rigid rod-like segment within the molecule, contrasting with the kinked conformations typically adopted by olefinic chains.

Analytical Characterization Techniques

Chromatographic Analysis

Chromatographic techniques such as HPLC and GC-MS would be valuable for assessing the purity and identity of synthesized material, with the compound's retention behavior influenced by its unique combination of polar (carboxylic acid) and nonpolar (hydrocarbon chain) elements.

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